molecular formula C10H12Cl2O B8537654 1-Chloro-3-(4-chlorobutoxy)benzene

1-Chloro-3-(4-chlorobutoxy)benzene

Cat. No.: B8537654
M. Wt: 219.10 g/mol
InChI Key: KPXDMUAKBMCZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(4-chlorobutoxy)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the 1-position and a 4-chlorobutoxy group at the 3-position. For example, (4-chlorobutoxy)benzene (2n) is used as a reactant in the synthesis of 2-(4-phenoxybutyl)-1-(pyridin-2-yl)-1H-indole (3an) with a 72% yield under column chromatography purification .

Properties

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

1-chloro-3-(4-chlorobutoxy)benzene

InChI

InChI=1S/C10H12Cl2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2

InChI Key

KPXDMUAKBMCZKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties and Comparisons

Compound Name Molecular Formula Substituents Synthesis Method Yield (%) Key Applications/Notes Environmental/Regulatory Data References
This compound C₁₀H₁₂Cl₂O 1-Cl, 3-(4-Cl-butoxy) Alkylation (e.g., via 4-chlorobutoxybenzene) 72* Pharmaceutical intermediate; reagent in cross-coupling reactions High lipophilicity (estimated BCF >4,500 L/kg)
1-Chloro-3-(4-chlorophenoxy)benzene C₁₂H₉Cl₂O 1-Cl, 3-(4-Cl-phenoxy) Etherification N/A Removed from EU market due to PBT concerns BCF = 4,969 L/kg; LRTP (long-range transport potential)
1-Chloro-3-(2-fluoropropyl)benzene (F3) C₉H₉ClF 1-Cl, 3-(2-F-propyl) Photoredox-catalyzed hydrofluorination N/A Hydrofluorination product; potential agrochemical intermediate Not explicitly reported; fluorine may reduce persistence
1-Chloro-3-(p-fluorophenoxy)propane C₉H₉ClFO 1-Cl, 3-(p-F-phenoxy)-propane Microwave-assisted alkylation N/A Intermediate in CNS-penetrant M1mAChR agonists Limited data; fluorine enhances metabolic stability
1-Chloro-3-(4-methoxyphenyl)benzene (3n) C₁₃H₁₁ClO 1-Cl, 3-(4-MeO-phenyl) Cross-coupling reactions N/A Photocatalytic C–C bond formation; material science MS confirmed (m/z 218)
1-Chloro-3-(trifluoromethoxy)benzene C₇H₄ClF₃O 1-Cl, 3-(OCF₃) Surrogate for enantioselective synthesis N/A Catalyst testing; chiral resolution studies Trifluoromethoxy group increases polarity

*Yield refers to a reaction where (4-chlorobutoxy)benzene is used as a reagent .

Key Findings:

Structural and Functional Differences: Chlorobutoxy vs. Phenoxy Groups: The 4-chlorobutoxy chain in the target compound enhances flexibility and lipophilicity compared to rigid phenoxy substituents (e.g., in 1-chloro-3-(4-chlorophenoxy)benzene). This may influence solubility and bioavailability .

Synthetic Routes: Microwave-assisted alkylation (e.g., in ) offers rapid synthesis for phenoxypropane derivatives, while photoredox catalysis () enables selective hydrofluorination. The target compound’s synthesis likely parallels these methods but requires precise control over chlorobutoxy chain introduction .

Applications: Pharmaceuticals: 1-Chloro-3-(p-fluorophenoxy)propane is used in CNS-targeted drug candidates, while the target compound may serve as a building block for APIs or impurities (e.g., reference standards in and ) . Environmental Impact: 1-Chloro-3-(4-chlorophenoxy)benzene was banned in the EU due to PBT properties, highlighting regulatory risks for structurally similar chlorinated compounds .

Physical and Spectral Data :

  • NMR/MS : 1-Chloro-3-(2-fluoropropyl)benzene is characterized by distinct ¹H/¹³C NMR shifts, whereas 1-chloro-3-(4-methoxyphenyl)benzene has a confirmed mass spectrum (m/z 218) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.